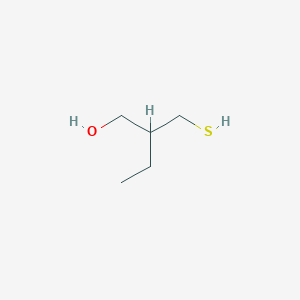![molecular formula C6H8O2 B12544070 Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] CAS No. 652142-48-8](/img/structure/B12544070.png)
Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane]: is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) ring fused to a bicyclic system. This unique structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Acid or base catalysts to promote the reaction.
Industrial Production Methods
Industrial production of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of the starting materials.
Cyclization Reaction: Formation of the spirocyclic structure under controlled conditions.
Purification: Isolation and purification of the final product using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxides (RO-).
Major Products
The major products formed from these reactions include:
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct reactivity and properties compared to other similar compounds. Its oxirane ring and spirocyclic framework make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
652142-48-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] |
InChI |
InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2 |
InChI Key |
FFKNJUZGHWJPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)CC13CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
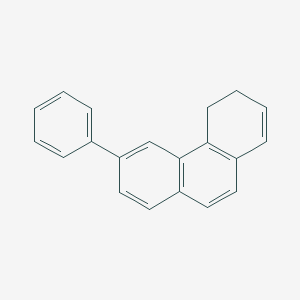
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
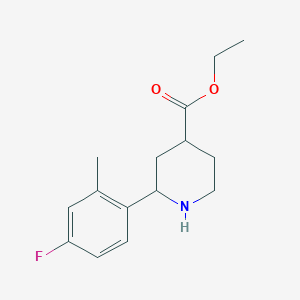

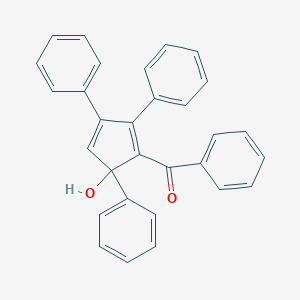
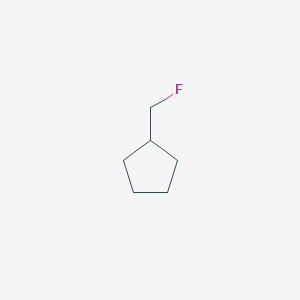
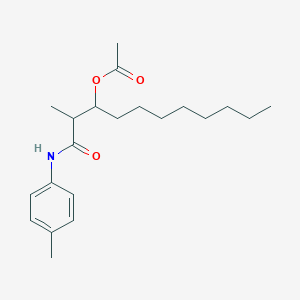
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
